1,9-Diiodonon-1-ene
Description
1,9-Diiodonon-1-ene is an aliphatic diiodo alkene characterized by iodine atoms at the terminal positions (C1 and C9) of a nine-carbon chain with a single double bond at the C1 position.
Properties
CAS No. |
87462-73-5 |
|---|---|
Molecular Formula |
C9H16I2 |
Molecular Weight |
378.03 g/mol |
IUPAC Name |
1,9-diiodonon-1-ene |
InChI |
InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2 |
InChI Key |
PAMLNVVCRHKETD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CI)CCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,9-Diiodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form nonane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of iodine atoms.
Addition Reactions: Halogens like bromine (Br2) or hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can convert the compound to diiodo alcohols.
Major Products Formed
Substitution: Formation of non-1-ene derivatives with different functional groups.
Addition: Formation of dihaloalkanes or hydrogenated products.
Oxidation: Formation of diiodo alcohols.
Scientific Research Applications
1,9-Diiodonon-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,9-Diiodonon-1-ene with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.
Structural Analogs from 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones
describes 1,9-diheteroarylated nona-1,3,6,8-tetraen-5-ones, which share the 1,9-disubstitution pattern but differ in backbone unsaturation and functional groups. Key comparisons include:
Key Observations:
- Melting Points: The aromatic substituents in compounds result in higher melting points (142–198°C) compared to the estimated range for this compound (~50–80°C). This disparity arises from aromatic π-π stacking and crystalline packing in heteroaryl derivatives, whereas aliphatic iodo compounds lack such interactions.
- Reactivity: Iodine’s polarizable nature and weaker C–I bond (vs. C–C/C–N in heteroaryls) make this compound more reactive in elimination (e.g., forming alkynes) or nucleophilic substitution reactions. In contrast, the tetraenone backbone in compounds favors conjugation and electrophilic aromatic substitution .
Comparison with Other Halogenated Alkenes
- Bond Strength: C–I < C–Br < C–Cl, making iodo compounds more reactive in bond cleavage.
- Solubility: Iodoalkenes are less water-soluble than fluoro- or chlorinated analogs due to iodine’s hydrophobicity.
Functional Group Comparisons
- vs. Fluorene Derivatives (): Fluorene-based compounds (e.g., 9-fluorenone) exhibit rigid bicyclic structures with ketone functionalities, enabling UV absorption and redox activity. In contrast, this compound’s linear structure and iodine substituents favor radical or cross-coupling reactions .
Research Implications and Limitations
- Gaps in Data: Direct studies on this compound are absent in the provided evidence, necessitating inferences from structural analogs.
- Synthetic Challenges: Introducing iodine at terminal positions may require specialized reagents (e.g., I₂/KI in acidic conditions), contrasting with the palladium-catalyzed couplings used for heteroaryl derivatives in .
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